![molecular formula C15H20OSe B14303438 2-[(Phenylselanyl)methyl]octahydro-1-benzofuran CAS No. 114049-67-1](/img/structure/B14303438.png)
2-[(Phenylselanyl)methyl]octahydro-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Phenylselanyl)methyl]octahydro-1-benzofuran is an organic compound that belongs to the class of benzofuran derivatives. The unique structural features of benzofuran and its derivatives make them valuable in drug discovery and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylselanyl)methyl]octahydro-1-benzofuran can be achieved through various synthetic routes. One common method involves the use of Grignard reagents to form alkoxide intermediates, which can then undergo cyclization and dehydration to produce the desired benzofuran derivative . Another method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using efficient and cost-effective methods. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is common in industrial settings due to its scalability and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Phenylselanyl)methyl]octahydro-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using hypervalent iodine reagents to form oxidized benzofuran derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents in acetonitrile.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine or chlorine in an appropriate solvent.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological and pharmacological activities .
Wissenschaftliche Forschungsanwendungen
2-[(Phenylselanyl)methyl]octahydro-1-benzofuran has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(Phenylselanyl)methyl]octahydro-1-benzofuran involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, which can slow down conduction velocity and reduce sinus node autonomy . This makes them effective in treating certain cardiac conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene: Similar in structure to benzofuran but contains a sulfur atom instead of an oxygen atom.
Coumarin: Contains a benzene ring fused to a lactone ring, similar to the benzofuran structure.
Uniqueness
2-[(Phenylselanyl)methyl]octahydro-1-benzofuran is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Eigenschaften
114049-67-1 | |
Molekularformel |
C15H20OSe |
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
2-(phenylselanylmethyl)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran |
InChI |
InChI=1S/C15H20OSe/c1-2-7-14(8-3-1)17-11-13-10-12-6-4-5-9-15(12)16-13/h1-3,7-8,12-13,15H,4-6,9-11H2 |
InChI-Schlüssel |
MARMJCZKNUKENR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)CC(O2)C[Se]C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.